5-Cyano-1,2-oxazole-3-carboxylic acid
Description
Significance of Oxazole (B20620) Derivatives in Contemporary Organic and Medicinal Chemistry Research
The oxazole nucleus, including its 1,2-oxazole (isoxazole) isomer, is a privileged scaffold in modern drug discovery and organic synthesis. researchgate.netnih.gov These five-membered aromatic rings, containing nitrogen and oxygen atoms, are integral to numerous pharmaceuticals and bioactive natural products. researchgate.netenamine.net Their significance stems from their ability to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects. researchgate.netnih.gov
The versatility of the oxazole and isoxazole (B147169) moiety has led to the development of drugs with a wide spectrum of pharmacological activities. nih.gov Derivatives have been shown to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govacs.org This broad range of biological activity underscores the importance of these heterocycles as pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. researchgate.net Consequently, the synthesis and functionalization of oxazole derivatives remain an active and vital area of research, aimed at discovering novel therapeutic agents with improved efficacy and pharmacokinetic profiles. nih.gov
Table 1: Examples of Biological Activities of Oxazole and Isoxazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antibacterial | Compounds that inhibit the growth of or kill bacteria. Some isoxazolyl groups are found in beta-lactamase-resistant antibiotics. | nih.govresearchgate.net |
| Anticancer | Molecules investigated for their ability to inhibit the growth and proliferation of cancer cells. | acs.org |
| Anti-inflammatory | Compounds that reduce inflammation. The approved drug Oxaprozin contains an oxazole ring. | researchgate.net |
| Antiviral | Substances that can interfere with viral replication. | nih.gov |
| Antifungal | Agents that destroy or inhibit the growth of fungi. | nih.govacs.org |
| Neuroactive | Compounds that act on the central nervous system. The natural product muscimol, an isoxazole, is active on GABA receptors. | enamine.net |
Unique Structural Features and Electronic Characteristics of 1,2-Oxazole Systems
The 1,2-oxazole, or isoxazole, ring is an aromatic five-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 2. researchgate.net This specific arrangement of heteroatoms imparts distinct structural and electronic properties that influence its reactivity and utility in chemical synthesis.
Isoxazole is an electron-rich azole. researchgate.net The weak N-O bond is a characteristic feature of the ring, making it susceptible to cleavage under certain conditions, such as UV irradiation, which can induce rearrangement to the corresponding oxazole isomer via an azirine intermediate. researchgate.net The aromaticity of oxazoles is considered to be less pronounced than that of the related thiazoles. nih.gov
Computational studies have provided insight into the electronic distribution within the ring. In isoxazole, the adjacent nitrogen and oxygen atoms both carry small negative charges, while the carbon atom next to the oxygen has a slight positive charge. guidechem.com This charge distribution, along with the electronegativity of the heteroatoms, governs the ring's reactivity towards electrophilic and nucleophilic reagents and its ability to act as a ligand in coordination chemistry. The precise geometry and electronic nature of the isoxazole ring are key to its function as a bioisostere, where it can replace other chemical groups in a molecule without significantly altering its biological activity. nih.gov
Table 2: Selected Properties of the Parent 1,2-Oxazole (Isoxazole) Ring
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₃H₃NO | researchgate.net |
| Molar Mass | 69.06 g/mol | researchgate.net |
| Boiling Point | 95 °C | researchgate.net |
| Acidity (pKa of conjugate acid) | -3.0 | researchgate.net |
| Key Structural Feature | Adjacent oxygen (position 1) and nitrogen (position 2) atoms. | researchgate.net |
| Reactivity Highlight | The weak N-O bond can lead to ring-opening or rearrangement reactions. | researchgate.net |
Positioning of 5-Cyano-1,2-oxazole-3-carboxylic acid as a Research Target in Heterocyclic Synthesis and Derivatization
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure strongly positions it as a highly valuable and versatile building block for organic synthesis and medicinal chemistry. enamine.netmolport.com The compound features a stable isoxazole core functionalized with two of the most synthetically useful groups in organic chemistry: a carboxylic acid and a nitrile (cyano group).
The carboxylic acid at the 3-position is a key handle for a multitude of chemical transformations. molport.com It can be readily converted into esters, amides, acid chlorides, or other derivatives, allowing for the straightforward attachment of diverse molecular fragments. molport.com This is particularly important in drug discovery for creating libraries of related compounds to explore structure-activity relationships (SAR). mdpi.com
Simultaneously, the cyano group at the 5-position offers another site for chemical modification. Nitriles are precursors to a wide range of functionalities; they can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles. nih.govmdpi.com
The presence of these two orthogonal functional groups on a single heterocyclic scaffold makes this compound an attractive starting material for the synthesis of complex, multifunctional molecules. Its derivatization could lead to novel compounds for screening in various biological assays or for applications in materials science. It serves as a prime example of a heterocyclic building block designed for combinatorial chemistry and the efficient assembly of novel chemical entities. beilstein-journals.org
Table 3: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) |
| Amide Coupling | Amide (-CONR₂) | |
| Reduction | Alcohol (-CH₂OH) | |
| Conversion to Acyl Halide | Acyl Halide (-COX) | |
| Cyano (-CN) | Hydrolysis | Carboxamide (-CONH₂) or Carboxylic Acid (-COOH) |
| Reduction | Amine (-CH₂NH₂) | |
| [3+2] Cycloaddition (with azide) | Tetrazole ring |
Structure
3D Structure
Properties
IUPAC Name |
5-cyano-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O3/c6-2-3-1-4(5(8)9)7-10-3/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAULYQZAGMLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368193-26-3 | |
| Record name | 5-cyano-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Cyano 1,2 Oxazole 3 Carboxylic Acid and Its Precursors
Historical and Classical Approaches to Substituted Oxazoles
Traditional methods for oxazole (B20620) synthesis have been the bedrock for heterocyclic chemistry, providing robust, though sometimes harsh, routes to this important scaffold.
One of the most venerable and versatile methods for creating the oxazole nucleus is the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.com This reaction involves the cyclodehydration of 2-acylamino ketones, typically catalyzed by a dehydrating agent. wikipedia.orgpharmaguideline.com Sulfuric acid is a common catalyst for this transformation. wikipedia.org The 2-acylamino-ketone precursors can themselves be synthesized through methods like the Dakin–West reaction. wikipedia.org
The general mechanism involves the intramolecular reaction of a 2-acylamino-ketone, which, upon dehydration, yields the oxazole ring. wikipedia.org This method is particularly effective for generating 2,5-di- and 2,4,5-tri-substituted oxazoles. acs.org A significant advancement combines the Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration in a one-pot synthesis, using an oxazolone (B7731731) template and a combination of aluminum chloride and trifluoromethanesulfonic acid. wikipedia.orgacs.org
Table 1: Examples of Robinson-Gabriel Synthesis Conditions
| Precursor Type | Catalyst/Dehydrating Agent | Product Type | Reference(s) |
|---|---|---|---|
| 2-Acylamino-ketone | Sulfuric Acid | 2,5-diaryloxazole | wikipedia.orgpharmaguideline.com |
| Oxazolone Template | AlCl₃ / Triflic Acid | 2,4,5-trisubstituted oxazoles | acs.org |
Condensation reactions provide a direct and powerful route to the oxazole ring by combining precursors that contain the necessary fragments. A common approach involves the reaction between activated carboxylic acid derivatives (like acid chlorides or anhydrides) and activated methyl isocyanides. nih.gov However, recent methods have enabled the direct use of carboxylic acids, avoiding the need to pre-activate them. nih.govacs.org
One such efficient method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. This activated intermediate is then trapped by isocyanoacetates or tosylmethyl isocyanide (TosMIC) to form the 4,5-disubstituted oxazole ring. nih.govacs.org This transformation shows broad substrate scope and good functional group tolerance. nih.gov Another strategy involves the reaction of carboxylic acids with benzoin (B196080) and ammonium (B1175870) acetate, catalyzed by a heterogeneous CuFe₂O₄ catalyst in water, which allows for easy product separation. jsynthchem.com The van Leusen synthesis is another classical method that constructs 5-substituted oxazoles by reacting aldehydes with TosMIC under basic conditions. ijpsonline.comnih.govmdpi.com
Table 2: Condensation Reactions for Oxazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference(s) |
|---|---|---|---|---|
| Carboxylic Acid | Isocyanoacetate | Triflylpyridinium reagent, DMAP | 4,5-Disubstituted oxazole | nih.gov |
| Carboxylic Acid | Benzoin / Ammonium Acetate | CuFe₂O₄ | Substituted oxazole | jsynthchem.com |
| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazole | ijpsonline.commdpi.com |
Modern and Advanced Synthetic Strategies for Oxazole Carboxylic Acids
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing oxazole rings, often characterized by milder conditions, higher yields, and greater functional group tolerance. synarchive.comidexlab.comnih.govchemistryviews.orgacs.orgresearchgate.net
Transition metal catalysis offers powerful tools for forming the oxazole ring with high selectivity and efficiency under mild conditions. researchgate.net Catalysts based on copper, palladium, gold, and nickel have been successfully employed. researchgate.netijpsonline.comtandfonline.com
A notable copper-catalyzed method involves the coupling of α-diazoketones with nitriles to yield 2,4,5-trisubstituted oxazoles. researchgate.net Palladium and copper catalysts are also used for direct arylation reactions to synthesize 2,4-disubstituted oxazoles from a 4-substituted oxazole and an aryl bromide. ijpsonline.com Furthermore, a one-pot Suzuki-Miyaura coupling reaction, utilizing a nickel catalyst, has been developed for producing 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a boronic acid. ijpsonline.comtandfonline.com
To enhance the sustainability of oxazole synthesis, metal-free and organocatalytic methods have been developed. These approaches avoid the use of potentially toxic and expensive heavy metals. nih.gov
A prominent metal-free strategy is the t-BuOOH/I₂-mediated domino oxidative cyclization, which allows for a one-pot synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Similarly, an iodine-catalyzed tandem oxidative cyclization using common aromatic aldehydes as substrates provides an efficient route to 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.org Phenyliodine diacetate (PIDA) has also been used to mediate the intramolecular cyclization of enamides, forming functionalized oxazoles through an oxidative carbon-oxygen bond formation. organic-chemistry.org
Photochemical and electrochemical methods represent green and sustainable alternatives for synthesizing oxazoles, often proceeding under mild, room-temperature conditions without the need for harsh reagents. ijpsonline.comnih.govacs.org
Electrochemical synthesis can construct polysubstituted oxazoles from easily accessible ketones and acetonitrile (B52724), where acetonitrile serves as both the solvent and a reactant. chemistryviews.orgresearchgate.netorganic-chemistry.org This method avoids external chemical oxidants and proceeds via a Ritter-type reaction followed by oxidative cyclization. researchgate.netorganic-chemistry.org Another electrochemical approach employs a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides, offering a sustainable route that avoids transition metals and toxic oxidants. rsc.org
Photochemical methods include the conversion of isoxazoles into their oxazole counterparts through a transposition reaction, which can be efficiently performed in a continuous flow process. acs.org Light-induced processes can also be used to generate carbene intermediates that lead to the formation of the oxazole ring. researchgate.netresearchgate.net
Table 3: Comparison of Modern Synthetic Techniques
| Technique | Key Features | Example Reaction | Reference(s) |
|---|---|---|---|
| Transition Metal-Catalysis | High efficiency, selectivity, mild conditions | Ni-catalyzed Suzuki-Miyaura coupling | ijpsonline.comtandfonline.com |
| Organocatalysis (Metal-Free) | Sustainable, avoids heavy metals | Iodine-catalyzed tandem oxidative cyclization | organic-chemistry.org |
| Electrochemical Synthesis | Green, no external oxidants, room temperature | Synthesis from ketones and acetonitrile | chemistryviews.orgresearchgate.netorganic-chemistry.org |
| Photochemical Synthesis | Mild conditions, utilizes light energy | Photoisomerization of isoxazoles to oxazoles | acs.org |
Specific Considerations for Introducing Cyano and Carboxylic Acid Functionalities
The dual functionality of a cyano group at the C-5 position and a carboxylic acid at the C-3 position on the 1,2-oxazole ring presents a unique synthetic challenge. The reactivity and directing effects of each group must be considered when planning the synthetic route.
Direct carboxylation of a pre-existing isoxazole (B147169) ring at the C-3 position is challenging. Therefore, synthetic strategies predominantly focus on constructing the isoxazole ring using a precursor that already contains a carboxyl group or a group that can be easily converted to it, such as an ester. This approach ensures the correct regiochemistry of the final product.
One common method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). Specifically, the use of aryl 1,3-diketoesters as precursors can lead to the formation of isoxazole esters. When these reactions are conducted under acidic conditions, they have been shown to principally yield 3,5-isoxazole esters, effectively installing the ester group at the desired C-3 position. morressier.com
Another powerful strategy is the 1,3-dipolar cycloaddition reaction. For instance, cyclic nitrones can react regioselectively with specific dipolarophiles, such as alkyl phenylpropinoates, to generate tetrahydroimidazo[1,5-b]isoxazole-3-carboxylic acid alkyl esters. nih.gov While this creates a more complex fused ring system, it demonstrates the principle of using a cycloaddition approach to embed the C-3 carboxylate functionality into an isoxazole-containing structure. nih.gov
These methods highlight a key principle in isoxazole synthesis: the C-3 and C-5 positions are often defined by the choice of the starting materials that form the C-C-C and N-O fragments of the ring, respectively. Therefore, the incorporation of the C-3 carboxylic acid is typically designed into the initial stages of the synthesis by selecting an appropriate three-carbon building block.
Introducing a cyano group onto the C-5 position of an isoxazole ring can be accomplished through modern cross-coupling reactions, particularly for substrates bearing a suitable leaving group, such as a halogen. Palladium-catalyzed cyanation of heteroaryl halides is a well-established and versatile method that is applicable to 5-halo-isoxazoles. nih.govresearchgate.net
This transformation generally proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-isoxazole to form a Pd(II) intermediate.
Transmetalation/Cyanide Exchange : A cyanide anion from a cyanide source displaces the halide on the palladium complex.
Reductive Elimination : The cyano group and the isoxazole ring are eliminated from the palladium complex, forming the C-CN bond and regenerating the Pd(0) catalyst. researchgate.net
A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst. nih.gov To overcome this, modern protocols have been developed that use alternative, often less toxic and more manageable, cyanide sources in place of simple salts like KCN or NaCN. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are widely used sources that have shown great success in the cyanation of a broad range of (hetero)aryl halides. nih.govnih.gov The use of appropriate ligands, such as bulky phosphine (B1218219) ligands, is also crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. These advanced methods offer a reliable and functional-group-tolerant route to 5-cyano-isoxazoles from readily available 5-bromo- or 5-chloro-isoxazole precursors. nih.gov
| Cyanide Source | Typical Catalyst System | Key Advantages | Considerations |
|---|---|---|---|
| KCN / NaCN | Pd(PPh₃)₄ | Historically used, inexpensive | High toxicity, potential for catalyst poisoning, may require anhydrous conditions researchgate.netnih.gov |
| Zn(CN)₂ | Pd(dba)₂ / phosphine ligand (e.g., dppf) | Reduced catalyst poisoning, milder conditions, good for functionalized substrates nih.gov | Still toxic, requires careful handling |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / ligand | Significantly less toxic, stable, easy to handle, effective for aryl chlorides nih.govnih.gov | May require specific ligands and conditions for optimal reactivity |
Green Chemistry Principles in the Synthesis of Oxazole Scaffolds
Traditional synthetic methods for isoxazole derivatives often involve long reaction times, harsh conditions, and the use of hazardous organic solvents. researchgate.netresearchgate.net In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient synthetic protocols. These approaches focus on reducing energy consumption, minimizing waste, and avoiding toxic substances.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For isoxazole synthesis, it offers numerous advantages over conventional heating, including dramatic reductions in reaction time, improved product yields, and enhanced selectivity. gre.ac.uk Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov Furthermore, microwave heating can facilitate solvent-free reactions, where reagents are adsorbed onto a solid support like basic alumina (B75360), further enhancing the green credentials of the synthesis by eliminating the need for volatile and toxic organic solvents. nih.gov
Ultrasonic Irradiation (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly alternative for synthesizing isoxazole scaffolds. researchgate.netresearchgate.net The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction kinetics. researchgate.net Ultrasound-assisted synthesis of isoxazoles has been shown to proceed with shorter reaction times and higher yields compared to silent (non-sonicated) reactions. researchgate.netresearchgate.net This technique is particularly effective for promoting multi-component reactions and can often be performed in greener solvents, such as water or ethanol, reducing reliance on hazardous substances. researchgate.net
Solvent-Free and Mechanochemical Methods: Mechanochemistry, particularly ball-milling, represents a frontier in green synthesis. This technique involves conducting reactions in the solid state by mechanical force, often completely eliminating the need for solvents. researchgate.net The synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition has been successfully demonstrated under solvent-free ball-milling conditions. researchgate.net These methods are highly efficient, reduce waste by simplifying work-up procedures, and consume less energy than traditional solution-phase chemistry, aligning perfectly with the core tenets of green chemistry.
| Method | Typical Reaction Time | Typical Yield | Key Green Advantages | Reference Example |
|---|---|---|---|---|
| Conventional Heating | 5 - 18 hours | 50 - 60% | Baseline for comparison | Reaction of aromatic aldehydes with phenylnitromethane nih.gov |
| Microwave Irradiation (Solvent-Free) | 2 - 3 minutes | 90 - 96% | Rapid reaction, high efficiency, no solvent waste | Reaction on basic alumina support nih.gov |
| Ultrasonic Irradiation | 15 - 85 minutes | ~65 - 95% | Energy efficient, improved yields, enables use of green solvents | One-pot synthesis using CAN oxidant in aqueous media researchgate.net |
| Ball-Milling (Mechanochemistry) | 20 - 60 minutes | up to 86% | Solvent-free, simplified work-up, low energy consumption | Reaction of N-hydroxybenzimidoyl chlorides and enamino carbonyls researchgate.net |
Chemical Reactivity and Transformation Studies of 5 Cyano 1,2 Oxazole 3 Carboxylic Acid
Reactivity of the Oxazole (B20620) Ring System
The reactivity of the isoxazole (B147169) ring in this specific compound is heavily influenced by its electron-deficient nature. This makes it generally resistant to certain reaction types while being susceptible to others.
Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility of this reaction is highly dependent on the electron density of the ring. Five-membered heterocyclic rings like pyrrole (B145914) and furan (B31954) are generally more susceptible to electrophilic attack than benzene (B151609) because the heteroatom can stabilize the positively charged intermediate. wikipedia.orgyoutube.com
However, in the case of 5-Cyano-1,2-oxazole-3-carboxylic acid, the isoxazole ring is substituted with two strong electron-withdrawing groups (a cyano group and a carboxylic acid). These groups significantly reduce the electron density of the ring system, thereby deactivating it towards electrophilic attack. libretexts.org The only available position for substitution, C-4, is flanked by these two deactivating groups, further hindering any potential reaction. Consequently, standard electrophilic substitution reactions are not generally observed on this molecular scaffold, as the ring is too electron-poor to act as an effective nucleophile. masterorganicchemistry.com
Nucleophilic substitution on an aromatic ring typically requires the presence of a good leaving group and strong activation by electron-withdrawing substituents. While the this compound ring is highly electron-deficient, it lacks an inherent leaving group on the ring carbons for a direct nucleophilic aromatic substitution to occur.
Instead, the interaction of nucleophiles with the isoxazole ring often leads to ring-cleavage reactions. It has been reported that isoxazoles can be susceptible to attack by bases and other nucleophiles, which can induce the scission of the N-O bond, a characteristic feature of the isoxazole system. thieme-connect.com For instance, the treatment of some 5-chloroisoxazoles with nucleophiles can lead to isomerization and the formation of azirine derivatives, demonstrating the ring's susceptibility to transformations initiated by nucleophilic attack. beilstein-journals.org While specific studies on this compound are limited, its electronic structure suggests that strong nucleophiles would likely initiate ring-opening pathways rather than direct substitution.
The participation of isoxazoles in standard Diels-Alder reactions, where they would act as the diene component, is notably difficult. Computational studies have revealed that these reactions have high activation energies, rendering simple isoxazoles generally unreactive as dienes in [4+2] cycloadditions. acs.orgacs.org This contrasts with their 1,3-oxazole isomers, which are widely used in Diels-Alder chemistry. acs.org
Despite this general unreactivity, isoxazoles can participate in alternative cycloaddition pathways. A significant example is the inverse-electron-demand hetero-Diels-Alder reaction. rsc.org In this type of reaction, the electron-deficient isoxazole ring reacts with an electron-rich dienophile, such as an enamine, to yield substituted pyridines. rsc.org This transformation typically proceeds in the presence of a Lewis acid catalyst like TiCl₄. rsc.org It is important to note that the scope of this reaction is often best for isoxazoles that are unsubstituted at the C-5 position, which may present a limitation for the title compound. rsc.org
Another related transformation involves the cleavage of the isoxazole ring to generate a diene in situ, which can then undergo a Diels-Alder reaction. For example, base-induced or reductive cleavage of isoxazoles can produce open-chain products that, after silylation, yield bis(siloxy)butadienes. thieme-connect.com These intermediates are highly reactive dienes for constructing polyfunctionalized aromatic systems via subsequent Diels-Alder cycloadditions. thieme-connect.com
| Reaction Type | Reactivity of Isoxazole Ring | Outcome | Reference |
| Standard Diels-Alder | Generally unreactive | High activation energy, no reaction | acs.orgacs.org |
| Inverse-Electron-Demand Diels-Alder | Reactive with electron-rich olefins (enamines) | Formation of substituted pyridines | rsc.org |
| Ring Cleavage then Cycloaddition | Ring is cleaved to form a diene precursor | The resulting diene undergoes Diels-Alder | thieme-connect.com |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position undergoes reactions typical of this functional group, providing a handle for further molecular elaboration.
The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often using the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com
Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. The direct reaction is often inefficient because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid is typically activated first. Common methods include:
Conversion to an acyl chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. beilstein-journals.orglibretexts.org This intermediate then readily reacts with an amine to yield the desired amide.
Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. libretexts.org The coupling agent activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. libretexts.orglookchemmall.com
| Transformation | Reagents | Product | Reference |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 5-Cyano-1,2-oxazole-3-carboxylate ester | masterorganicchemistry.com |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) | 5-Cyano-1,2-oxazole-3-carboxamide | beilstein-journals.orglibretexts.org |
| Amidation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC) | 5-Cyano-1,2-oxazole-3-carboxamide | libretexts.orglookchemmall.com |
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). Heteroaromatic carboxylic acids can undergo decarboxylation, although the conditions required can vary significantly depending on the stability of the intermediate formed after the loss of CO₂. organic-chemistry.org
The reaction is often promoted by heat, sometimes in the presence of a catalyst. researchgate.net Specific methods have been developed for the decarboxylation of heteroaromatic carboxylic acids. For instance, catalysis by silver carbonate (Ag₂CO₃) in the presence of acetic acid in a solvent like DMSO has proven effective for this transformation. organic-chemistry.org Another patented method describes the decarboxylation of various heterocyclic carboxylic acids using an organic acid catalyst in N,N-dimethylformamide (DMF) at elevated temperatures, typically between 85-150 °C. google.com The electron-withdrawing nature of the isoxazole ring and the C-5 cyano group could potentially stabilize the transient carbanionic intermediate at the C-3 position, thereby facilitating the loss of CO₂ under appropriate thermal or catalytic conditions.
Functional Group Interconversions
The functional groups present in this compound, namely the cyano and carboxylic acid moieties attached to the 1,2-oxazole (isoxazole) core, are amenable to various interconversions. The primary focus of reported studies has been on the transformations originating from the cyano group at the 5-position of the isoxazole ring.
Transformations of the Cyano Group
The cyano group (-C≡N) is a valuable functional handle in organic synthesis due to its ability to be converted into several other functionalities. For the this compound scaffold, this versatility allows for the synthesis of a diverse range of derivatives.
Hydrolysis to Carboxylic Acid or Amide Derivatives
The hydrolysis of the nitrile function in this compound or its ester derivatives provides a direct route to either the corresponding amide or dicarboxylic acid compounds. This transformation can be achieved under either acidic or basic conditions.
Alkaline hydrolysis of related 5-cyano-pyridine-3-carboxylate esters, for instance, has been shown to successfully convert the ester to a carboxylic acid. By extension, such conditions are expected to also hydrolyze the cyano group. Typically, this involves heating the compound with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. The initial product of nitrile hydrolysis under basic conditions is the carboxylate salt, which upon subsequent acidification yields the free carboxylic acid. Depending on the reaction conditions (temperature, concentration of base, and reaction time), the reaction can be controlled to stop at the intermediate amide stage.
| Reactant | Conditions | Product |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(pyridyl)-3-pyridinecarboxylate | 1. Alkaline Hydrolysis2. Acidification | 1,6-dihydro-6-oxo-2-(pyridyl)-3,5-pyridinedicarboxylic acid |
This table illustrates a representative hydrolysis reaction on a related cyano-heterocyclic carboxylate system.
Reduction to Amine or Aldehyde
While specific studies detailing the reduction of the cyano group on this compound are not extensively documented, the general principles of nitrile reduction are applicable. Catalytic hydrogenation is a common method for converting nitriles to primary amines. This typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
It is important to note that the isoxazole ring itself can be susceptible to reduction. For example, palladium-catalyzed hydrogenation of some isoxazole derivatives can lead to the reductive opening of the ring to form an enaminone. Therefore, reaction conditions must be carefully selected to achieve chemoselective reduction of the cyano group while preserving the heterocyclic core.
Alternatively, chemical reducing agents can be employed. The use of reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the cyano group and the carboxylic acid. To selectively reduce the nitrile to an aldehyde, specific reducing agents such as Diisobutylaluminium hydride (DIBAL-H) are typically used at low temperatures, though this would require prior protection of the carboxylic acid group, for instance, as an ester.
Nitrile Cycloaddition Reactions
Nitrile cycloaddition reactions offer a powerful method for constructing five-membered heterocyclic rings. The cyano group in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. One of the most common applications of this is the synthesis of tetrazoles.
The reaction of a nitrile with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of a promoter such as ammonium (B1175870) chloride or a Lewis acid, leads to the formation of a 5-substituted-1H-tetrazole. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry, enhancing the pharmacological profile of molecules. This transformation converts the cyano group into a tetrazole ring, yielding a 5-(1H-tetrazol-5-yl)-1,2-oxazole-3-carboxylic acid derivative. The reaction conditions are generally robust and tolerate a wide range of functional groups.
| Reactant | Reagents | Product |
| Organic Nitrile (R-CN) | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | 5-Substituted-1H-tetrazole |
This table shows the general transformation for the synthesis of a tetrazole from a nitrile.
Derivatization and Structural Modification Strategies
Modification of the Carboxylic Acid Group
The carboxylic acid at the C3 position is a key functional handle for derivatization, readily undergoing transformations to form esters, amides, and other related functionalities. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, stability, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com
Amidation: The synthesis of amides from the carboxylic acid group is another crucial modification. This transformation typically requires the activation of the carboxylic acid. iajpr.com Various coupling reagents can be employed for this purpose, including thionyl chloride (SOCl₂) or phosphonitrilic chloride trimer (PNT), which convert the carboxylic acid into a more reactive intermediate (an acyl chloride or activated ester) that subsequently reacts with a primary or secondary amine to yield the corresponding amide. iajpr.comrsc.org One-pot procedures are often developed to streamline this process, making it efficient for creating libraries of amide derivatives. rsc.orgnih.gov
Table 1: Examples of Carboxylic Acid Group Modifications
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 5-Cyano-1,2-oxazole-3-carboxylate ester | masterorganicchemistry.com |
| Amidation | Amine (R-NH₂), Activating Agent (e.g., SOCl₂) | 5-Cyano-1,2-oxazole-3-carboxamide | rsc.org |
| Amidation | Amine (R-NH₂), Deoxo-Fluor | 5-Cyano-1,2-oxazole-3-carboxamide | nih.gov |
Introduction of Substituents on the Oxazole (B20620) Ring System
The 1,2-oxazole (isoxazole) ring is a stable aromatic system, but positions on the ring can be functionalized, typically during the synthesis of the ring itself. For the 5-cyano-1,2-oxazole-3-carboxylic acid scaffold, the C4 position is the most likely site for the introduction of new substituents.
The synthesis of substituted 1,2-oxazoles often involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632). nih.gov By starting with appropriately substituted precursors, various groups can be introduced at what becomes the C4 position of the final isoxazole (B147169) ring. For instance, the synthesis of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates is achieved by reacting β-enamino ketoester precursors with hydroxylamine hydrochloride. nih.govbeilstein-journals.org This general strategy suggests that a substituted C4 derivative of this compound could be prepared by using a precursor that already contains the desired substituent at the appropriate carbon.
Furthermore, existing isoxazole rings can sometimes undergo isomerization or rearrangement under specific conditions, such as catalysis by iron(II) chloride, to yield other heterocyclic systems or differently substituted isoxazoles. researchgate.netbeilstein-journals.org While direct substitution on the pre-formed this compound ring is challenging, these synthetic approaches allow for the generation of analogs with diverse substitution patterns on the core ring structure.
Side-Chain Functionalization and Diversification
The C5-cyano group represents a versatile functional group that can be chemically transformed into several other functionalities, providing a key avenue for structural diversification. researchgate.net The reactions of nitriles are well-established and can be applied to modify the 5-cyano substituent. chemistrysteps.comebsco.com
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. chemistrysteps.comlibretexts.org Partial hydrolysis, typically under controlled acidic conditions, can convert the nitrile into a 5-carboxamide group, resulting in 1,2-oxazole-3,5-dicarboxamide derivatives. Complete hydrolysis leads to the formation of a 5-carboxylic acid group, yielding 1,2-oxazole-3,5-dicarboxylic acid. For example, the hydrolysis of 4,5-dicyano-1,2,3-triazole using hydrochloric and acetic acid yields 4-carboxamide-5-cyano-1,2,3-triazole, demonstrating the feasibility of selective hydrolysis of a cyano group on a heterocyclic ring. mdpi.com
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This introduces a basic amino group, which can significantly alter the molecule's physicochemical properties and serve as a handle for further functionalization, such as acylation or alkylation.
Table 2: Examples of Cyano Group Functionalization
| Reaction Type | Reagents | Product Functional Group at C5 | Reference |
|---|---|---|---|
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | Carboxamide (-CONH₂) | chemistrysteps.comlibretexts.org |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (vigorous) | Carboxylic Acid (-COOH) | chemistrysteps.comlibretexts.org |
| Reduction | LiAlH₄, then H₂O | Aminomethyl (-CH₂NH₂) | chemistrysteps.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-Cyano-1,2-oxazole-3-carboxylic acid. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural assignment can be achieved. thieme-connect.deipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, defined by two key signals. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet significantly downfield, typically in the range of 10–12 ppm. libretexts.org This characteristic downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and extensive hydrogen bonding. libretexts.org The second signal would correspond to the lone proton on the oxazole (B20620) ring (at C4). Its chemical shift would be influenced by the electron-withdrawing nature of both the nitrile and carboxylic acid groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. Three distinct regions are of primary interest for this molecule. The carbon of the carboxylic acid group (C=O) is expected to resonate in the downfield region, typically between 165–185 ppm. libretexts.org The carbon of the nitrile group (C≡N) characteristically appears in the range of 115–130 ppm. libretexts.org The three carbons of the oxazole ring would have distinct chemical shifts based on their electronic environment, influenced by the ring oxygen and nitrogen atoms and the attached functional groups. ipb.pt
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH - (oxazole ring) | ~7.0 - 8.5 | Singlet (s) |
| -COOH | ~10.0 - 12.0 | Broad Singlet (br s) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C =O (Carboxylic Acid) | ~165 - 185 | |
| C ≡N (Nitrile) | ~115 - 130 | |
| C 3, C 4, C 5 (Oxazole Ring) | ~100 - 160 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of its key bonds. spectroscopyonline.com
The most prominent feature is the very broad absorption band for the O–H stretch of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to a sharp, intense absorption between 1710 and 1760 cm⁻¹. libretexts.orgresearchgate.net Another key diagnostic peak is the C≡N stretch from the nitrile group, which appears as a sharp, medium-intensity band near 2230-2250 cm⁻¹. libretexts.org The spectrum would also contain absorptions corresponding to the C-O stretching of the carboxylic acid (around 1320-1210 cm⁻¹) and various vibrations of the 1,2-oxazole ring itself, including C=N and N-O stretching modes. spectroscopyonline.comrjpbcs.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch | 2500 - 3300 | Broad, Strong |
| Nitrile | C≡N stretch | 2230 - 2250 | Sharp, Medium |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Sharp, Strong |
| Oxazole Ring | C=N, C=C stretches | ~1400 - 1650 | Medium |
| Carboxylic Acid | C–O stretch | 1210 - 1320 | Strong |
| Oxazole Ring | N-O stretch | ~1150 | Medium |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to gain structural insights from its fragmentation patterns. chemguide.co.uk The molecular formula of the compound is C₅H₂N₂O₃, corresponding to a molecular weight of approximately 138.09 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. chemguide.co.uk However, for carboxylic acids, this peak can often be weak or absent. youtube.com The fragmentation of the molecular ion provides a structural fingerprint of the molecule. libretexts.org Common fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH): Resulting in a peak at [M-17]⁺. libretexts.org
Loss of a carboxyl group (•COOH): Leading to a prominent peak at [M-45]⁺. libretexts.org
Decarboxylation (loss of CO₂): Producing a fragment ion at [M-44]⁺.
Cleavage of the oxazole ring, leading to smaller fragment ions.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 138 | Molecular Ion |
| [M-OH]⁺ | 121 | Loss of hydroxyl radical |
| [M-CO₂]⁺ | 94 | Loss of carbon dioxide |
| [M-COOH]⁺ | 93 | Loss of carboxyl group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise spatial arrangement of atoms in a single crystal. anchor-publishing.comwestminster.ac.ukresearchgate.net This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While specific crystallographic data for this compound is not widely published, analysis of a closely related compound, 5-Methyl-1,2-oxazole-3-carboxylic acid, offers valuable insight into the expected structural features. nih.gov For this analog, the non-hydrogen atoms of the molecule were found to be approximately coplanar. nih.gov In the crystal lattice, the molecules form inversion dimers, linked by pairs of strong O–H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov These dimers then stack upon one another, stabilized by π–π interactions between the oxazole rings. nih.gov It is highly probable that this compound would adopt a similar hydrogen-bonded dimer motif in the solid state, with potential for additional intermolecular interactions involving the cyano group.
Table 4: Representative Crystal Data for a Related Oxazole Carboxylic Acid Derivative (5-Methyl-1,2-oxazole-3-carboxylic acid) nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.9125 (10) |
| b (Å) | 5.6909 (11) |
| c (Å) | 10.464 (2) |
| α (°) | 82.21 (3) |
| β (°) | 79.72 (3) |
| γ (°) | 78.96 (3) |
| Volume (ų) | 280.96 (10) |
| Z | 2 |
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations and Aromaticity Assessment of the Oxazole (B20620) Ring
The 1,2-oxazole (or isoxazole) ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. rsc.org Its electronic structure and aromaticity are fundamental to its chemical reactivity and physical properties. Computational studies, often employing Density Functional Theory (DFT), are used to investigate these characteristics.
The oxazole ring is considered an aromatic compound due to its planar, unsaturated cyclic structure containing 6 π-electrons, conforming to Hückel's rule. numberanalytics.comtandfonline.com The high electronegativity of the oxygen atom, however, results in a less effective delocalization of these electrons compared to rings like benzene (B151609) or pyridine. tandfonline.comsemanticscholar.org This leads to a non-uniform distribution of electron density, with significant negative charges calculated at the nitrogen and oxygen atoms and a considerable deficit of electron density at the C2 carbon atom. juniperpublishers.com
DFT calculations are used to determine key electronic parameters that describe the reactivity of the molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For an oxazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV using the B3LYP/6-31G method, providing a quantitative measure of its kinetic stability. irjweb.com
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | DFT |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of the oxazole ring. One common pathway to synthesize 1,2-oxazoles involves the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). nih.gov
More recent synthetic routes, such as the direct formation of 4,5-disubstituted oxazoles from carboxylic acids, have been investigated computationally to understand their reaction pathways. nih.govacs.org A plausible mechanism for such a transformation involves several key steps:
Activation: The carboxylic acid is first activated in situ.
Nucleophilic Attack: An activated intermediate is formed, which then undergoes nucleophilic attack.
Cyclization: The resulting intermediate cyclizes to form the final oxazole product.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis of oxazole derivatives involves identifying the most stable (lowest energy) conformations. For relatively rigid molecules like 5,6-benzocoumarin-3-carboxylic acid, there may be only one primary rotational degree of freedom, simplifying the analysis. lew.ro
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. lew.ro An MD simulation tracks the movements of atoms in a molecule, providing insights into its flexibility, stability, and conformational changes in a simulated biological environment (e.g., in water). lew.ro Parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to assess the stability of the molecule and its complexes with target proteins. lew.ronih.gov For instance, MD simulations have been used to confirm the stability of protein-ligand complexes involving oxazole derivatives, showing that the ligand remains stably bound within the active site of the target protein over the simulation period. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. researchgate.netresearchgate.net
Numerous QSAR studies have been conducted on oxazole and related oxadiazole derivatives for various biological activities, including antileishmanial, anticancer, and antibacterial effects. researchgate.netmdpi.comresearchgate.net These studies typically involve calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. daneshyari.com
For example, a 2D-QSAR model developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum showed high statistical robustness and predictive ability, with a squared correlation coefficient (R²) of 0.90 for the training set and a predictive R² (R²pred) of 0.82 for the test set. mdpi.com Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model the activity of 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of the Sortase A enzyme, providing a 3D map of the structural features required for high activity. nih.govnih.gov
| Study Focus | Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|
| Antileishmanial Oxazole/Oxadiazole Derivatives | 2D-QSAR | R² = 0.90, R²pred = 0.82 | mdpi.com |
| Antileishmanial Oxazole/Oxadiazole Derivatives | 4D-QSAR | R² = 0.80, R²pred = 0.64 | mdpi.com |
| Anticancer 1,3-Oxazole Derivatives | QSAR with ANN | Training Accuracy = 0.96-0.97, Test Accuracy = 0.95-0.97 | daneshyari.com |
| Sortase A Inhibitors (1,2,4-Oxadiazole) | 3D-QSAR (kNN-MFA) | q² = 0.6319, pred_r² = 0.5479 | nih.gov |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rroij.com This method is extensively used to understand the binding mode of potential drugs and to predict their binding affinity. nih.gov
Numerous docking studies have been performed on oxazole derivatives to investigate their interactions with various biological targets. For instance, oxazole compounds have been docked against the heme-binding protein (HmuY) of Porphyromonas gingivalis, showing better binding affinity scores than existing drugs like amoxicillin (B794) and sulfamethoxazole. nih.gov In another study, oxazole-incorporated naphthyridine derivatives were docked into the active site of various cancer-related protein targets, with the results validating their potent anticancer activity observed in vitro. nih.gov
The results of a docking simulation provide a binding energy or score, which estimates the binding affinity, and a detailed 3D visualization of the ligand-receptor complex. This visualization allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. rsc.org This information is crucial for structure-based drug design, enabling the rational modification of the ligand's structure to enhance its binding and, consequently, its biological activity. nih.gov
| Oxazole Derivative Class | Protein Target | PDB ID | Key Finding/Binding Energy | Reference |
|---|---|---|---|---|
| General Oxazole Derivatives | Heme binding protein (P. gingivalis) | 3H8T | Binding affinities (-9.4 to -11.3 kcal/mol) superior to standard drugs. | nih.gov |
| Oxazole-incorporated Naphthyridines | Various Cancer Targets | Not specified | Docking simulations validated potent anticancer activities. | nih.gov |
| 2,4,5-trisubstituted Oxazoles | Aquaporin-4 (AQP4) | 3gd8 | Binding energies ranged from -6.1 to -7.3 kcal/mol. | rsc.org |
| Pyrimidine-Oxazole Hybrids | α-amylase and α-glucosidase | Not specified | Docking studies used to assess enzyme inhibition potency. | nih.gov |
| 1,3,4-Oxadiazole-5-fluorocytosine hybrids | Caspase-3 protein | Not specified | Investigated the ability of compounds to activate the caspase-3 protein. | nih.gov |
Applications As a Synthetic Building Block in Organic Chemistry
Precursor for the Synthesis of Complex Heterocyclic Systems
While direct examples involving 5-Cyano-1,2-oxazole-3-carboxylic acid are not documented, its structure suggests it could be a versatile precursor for more complex heterocyclic systems. The isoxazole (B147169) ring is known to undergo various transformations. For instance, the N-O bond is susceptible to cleavage under reductive conditions, which can lead to ring-opening and subsequent rearrangement or cyclization to form new heterocyclic structures.
The dual functionality of a carboxylic acid and a cyano group offers multiple reaction pathways. The carboxylic acid can be converted into an acyl chloride, amide, or ester, providing handles for further reactions. The cyano group is also a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocycles like tetrazoles. For example, the synthesis of functionalized 3-cyanoisoxazoles has shown that the cyano group can readily undergo 1,3-dipolar cycloaddition with an azide (B81097) to yield a tetrazole. nih.gov
Table 1: Potential Heterocyclic Transformations
| Functional Group | Potential Reaction | Resulting Heterocycle (Example) |
|---|---|---|
| Isoxazole Ring | Reductive Ring Opening/Recyclization | Pyridines, Pyrimidines |
| Carboxylic Acid | Conversion to Amide, then Cyclization | Oxazolines, Thiazolines |
| Cyano Group | Reaction with Azides | Tetrazoles |
Note: This table represents hypothetical applications based on general chemical principles, as direct research on this compound is not available.
Role in Natural Product Synthesis and Analogue Generation
The isoxazole moiety is a key structural component in several natural products and biologically active compounds. Therefore, functionalized isoxazoles serve as important building blocks in the synthesis of these molecules and their analogues. For instance, the synthesis of 5-(3-Indolyl)oxazole natural products highlights the use of oxazole (B20620) derivatives in creating complex bioactive structures. acs.org Although this compound has not been specifically cited in this context, its scaffold could theoretically be incorporated into synthetic routes to generate novel analogues of natural products. The cyano and carboxylic acid groups would allow for the attachment of various side chains or pharmacophores, enabling the exploration of structure-activity relationships.
Exploration of Biological and Medicinal Chemistry Research Avenues Excluding Clinical Applications
Structure-Activity Relationship (SAR) Studies of Oxazole (B20620) Carboxylic Acid Derivatives
The core structure of 5-cyano-1,2-oxazole-3-carboxylic acid presents a unique scaffold for medicinal chemistry exploration. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in many biologically active compounds. nih.gov The presence of both a cyano and a carboxylic acid group offers distinct opportunities for chemical modification and interaction with biological targets.
Pharmacophore modeling for oxazole derivatives suggests that the spatial arrangement of chemical features is crucial for biological activity. A typical pharmacophore model for related compounds might include hydrogen bond acceptors, aromatic rings, and hydrophobic regions. researchgate.net For the this compound scaffold, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the cyano group can also participate in polar interactions. The oxazole ring itself can engage in various non-covalent interactions with enzymes and receptors. nih.gov
The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.gov For instance, in a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives studied as COX-2 inhibitors, the substituents on the phenyl ring significantly influenced their inhibitory activity. researchgate.net While specific SAR data for this compound is limited, general principles suggest that modifying the substituents at various positions on the oxazole ring would likely modulate the biological activity.
Investigational In Vitro Studies on Molecular and Cellular Targets
Preliminary in vitro studies have begun to probe the mechanisms of action of oxazole carboxylic acid derivatives, revealing interactions with various enzymes and cellular pathways.
While direct studies on this compound are not extensively reported, related oxadiazole derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme. scielo.br The inhibition of DNA gyrase disrupts bacterial DNA replication, leading to cell death. Similarly, some oxazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them of interest in anticancer research. researchgate.net
Table 1: Investigational Enzyme Inhibition by Related Oxazole/Oxadiazole Derivatives
| Compound Class | Target Enzyme | Observed Effect |
|---|---|---|
| Oxadiazole Derivatives | DNA Gyrase | Inhibition of enzyme activity |
The interaction of oxazole derivatives with G protein-coupled receptors has been an area of interest. For example, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been synthesized and evaluated for their antagonist activity at the 5-HT3 receptor. nih.gov While there is no specific data on this compound's interaction with the Neuropeptide S receptor or Estrogen receptors, the structural motifs present in the molecule suggest that such interactions could be a possibility and warrant future investigation.
The antiproliferative effects of various oxazole and isoxazole (B147169) derivatives have been documented. For instance, phosphorus-substituted 4-cyanooxazolines have shown cytotoxic effects against the A549 human lung adenocarcinoma cell line. nih.gov Additionally, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a related isoxazole, has demonstrated immunomodulatory properties in vitro, stimulating the proliferation of lymphocytes. nih.gov These findings suggest that derivatives of this compound could potentially exhibit similar activities.
Table 2: Antiproliferative and Immunomodulatory Activities of Related Compounds
| Compound/Derivative | Cell Line/System | Biological Activity | IC50/Effective Concentration |
|---|---|---|---|
| Phosphorus-substituted N-acylated cyanoaziridine | A549 (lung cancer) | Cytotoxicity | 22.9 ± 1.9 μM |
Development of Chemical Probes and Tools for Biological Research
A primary area of exploration for a novel compound like this compound would be its development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or enzyme. The unique combination of functional groups on this molecule could be leveraged for this purpose.
The carboxylic acid moiety provides a handle for chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin. This would enable researchers to visualize the localization of the molecule within cells or to isolate its binding partners. The cyano group, an electrophilic site, could potentially engage in covalent interactions with nucleophilic residues (like cysteine) in a target protein's active site, leading to irreversible inhibition. This is a desirable characteristic for probes designed for target identification and validation studies.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Functional Group | Potential Modification | Research Application |
| Carboxylic Acid | Amide coupling with a fluorescent dye (e.g., fluorescein) | Cellular imaging and localization studies |
| Carboxylic Acid | Conjugation to biotin | Affinity-based protein pulldown and target identification |
| Cyano Group | Serve as a reactive "warhead" | Covalent labeling of target proteins for activity-based protein profiling |
| Oxazole Ring | Derivatization at other positions | Optimization of selectivity and cell permeability |
Detailed research would be required to synthesize these modified versions and to characterize their binding affinity and selectivity for any identified biological targets.
Emerging Research Directions in Oxazole-Based Chemical Biology
The field of chemical biology is constantly seeking new molecular tools to dissect complex biological processes. Oxazole-containing compounds are of interest due to their metabolic stability and their ability to participate in various non-covalent interactions. researchgate.net
One emerging direction is the use of small molecules to modulate protein-protein interactions (PPIs). The rigid, planar structure of the oxazole ring could serve as a scaffold to present the cyano and carboxylic acid groups in a specific spatial orientation to disrupt a PPI interface.
Another area of interest is the development of fragments for fragment-based drug discovery (FBDD). Due to its relatively small size and the presence of key functional groups, this compound could be a valuable starting point in an FBDD campaign. Screening of this and related fragments against a panel of disease-relevant proteins could identify initial "hits" that could be elaborated into more potent and selective modulators.
Table 2: Potential Research Directions for this compound in Chemical Biology
| Research Area | Rationale for Investigation | Potential Outcome |
| Protein-Protein Interaction (PPI) Modulation | The rigid scaffold could disrupt key contacts at a PPI interface. | Identification of novel modulators of disease-relevant PPIs. |
| Fragment-Based Drug Discovery (FBDD) | The molecule's size and functional groups make it a suitable fragment. | Discovery of starting points for the development of new therapeutic agents. |
| Covalent Ligand Discovery | The cyano group can act as an electrophile for covalent targeting. | Development of highly selective and potent covalent inhibitors. |
Further synthetic efforts to create a library of derivatives based on the this compound core would be a crucial first step in exploring these research avenues.
Q & A
Q. What statistical approaches are recommended for multivariate analysis of its spectroscopic data?
- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in FTIR or Raman datasets, identifying latent variables (e.g., crystallinity, impurities). Partial Least Squares (PLS) regression correlates spectral features with physicochemical properties (e.g., solubility, melting point) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
